molecular formula C14H9BrN4 B13862476 4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile

4'-(Azidobromomethyl)-[1,1'-biphenyl]-2-carbonitrile

Cat. No.: B13862476
M. Wt: 313.15 g/mol
InChI Key: MWNTZRXJESENIM-UHFFFAOYSA-N
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Description

4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile is an organic compound that features both azido and bromomethyl functional groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile typically involves the introduction of azido and bromomethyl groups to a biphenyl core. One common method involves the bromination of a biphenyl derivative followed by azidation. The reaction conditions often include the use of solvents like acetonitrile or chloroform and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The azido and bromomethyl groups can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The azido group can be reduced to an amine group.

    Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide for azidation and bromine for bromination.

    Reduction: Hydrogen gas or other reducing agents.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, azidation would yield azido derivatives, while reduction would yield amine derivatives.

Scientific Research Applications

4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile involves its reactive functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The bromomethyl group can undergo nucleophilic substitution, making it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(Azidobromomethyl)-[1,1’-biphenyl]-2-carbonitrile is unique due to the presence of both azido and bromomethyl groups, which provide distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable compound for creating complex molecules and materials.

Properties

Molecular Formula

C14H9BrN4

Molecular Weight

313.15 g/mol

IUPAC Name

2-[4-[azido(bromo)methyl]phenyl]benzonitrile

InChI

InChI=1S/C14H9BrN4/c15-14(18-19-17)11-7-5-10(6-8-11)13-4-2-1-3-12(13)9-16/h1-8,14H

InChI Key

MWNTZRXJESENIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(N=[N+]=[N-])Br

Origin of Product

United States

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